2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDUVHCNNJBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the 5-methylthiophene-2-carboxylate ester, which is then subjected to a series of reactions to introduce the trifluoromethylbenzylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Diabetes Treatment
Recent studies have highlighted the potential of compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression. For instance, a related compound demonstrated remarkable β-cell protective activity with an effective concentration (EC50) of , indicating its potential as a therapeutic agent for diabetes management . The introduction of trifluoromethyl groups has been shown to enhance the potency of such compounds by improving their interaction with biological targets .
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer properties. Research indicates that similar compounds can induce apoptosis in cancer cell lines, such as MCF cells, which are often used in breast cancer studies. The mechanism involves the activation of apoptotic pathways, leading to reduced tumor growth in vivo . The incorporation of trifluoromethyl groups has been associated with increased drug potency and selectivity against cancer cells, making it a promising candidate for further development .
Enzyme Inhibition Studies
Compounds like This compound are being investigated for their ability to inhibit specific enzymes involved in bacterial biosynthesis pathways. This application is particularly relevant in the development of antimicrobial agents targeting bacterial pathogens by disrupting their metabolic processes .
Drug Development
The compound's unique chemical structure allows it to serve as a scaffold for developing new drugs. Structure-activity relationship (SAR) studies have been instrumental in identifying modifications that enhance biological activity while maintaining favorable pharmacokinetic properties . This adaptability makes it a valuable tool for medicinal chemists aiming to design next-generation therapeutics.
Summary of Case Studies
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Substitution : The CF₃ group in the target compound and enhances resistance to oxidative degradation compared to methoxy or hydroxyl analogs .
- Thermal Stability : While data for the target compound are lacking, related sulfonium salts (e.g., compound 2 in ) decompose at 140°C with 400 J/g energy release, outperforming analogs with lower decomposition temperatures (e.g., 120°C for compound 4 in ). This suggests that CF₃-substituted derivatives may exhibit favorable stability for industrial-scale applications.
Reactivity and Functionalization
- Thiophene vs.
- Amide vs. Ester Linkages : The 2-oxoethyl carbamate group in the target compound may exhibit higher hydrolytic stability compared to amide-linked analogs like methyl 2-(thiophene-2-carboxamido)benzoate , which features a planar, conjugated system susceptible to enzymatic cleavage.
Biological Activity
The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate represents a novel chemical scaffold with potential therapeutic applications. Its structural features, particularly the trifluoromethyl group and thiophene moiety, suggest significant biological activity, particularly in the context of diabetes and other metabolic disorders.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to improved pharmacokinetic properties. The presence of the thiophene ring further contributes to this activity, with various studies demonstrating its efficacy against different biological targets.
The mechanism through which this compound exerts its effects is primarily linked to its interaction with pancreatic β-cells. It has been shown to protect these cells from endoplasmic reticulum (ER) stress-induced apoptosis, a critical factor in the pathogenesis of diabetes. Specifically, studies have indicated that derivatives of this compound can inhibit the cleavage of caspase-3 and PARP, markers of apoptotic cell death, thereby preserving β-cell function under stress conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in the substitution patterns on the benzyl and thiophene rings have been correlated with changes in potency and solubility. A notable finding is that compounds with specific functional groups at certain positions exhibit enhanced β-cell protective activities, with some derivatives showing an EC50 as low as 0.1 μM .
Case Study 1: β-cell Protection
A series of experiments demonstrated that the compound effectively protects pancreatic β-cells from ER stress. The treatment with this compound led to a marked reduction in cleaved caspase-3 levels, indicating a protective effect against apoptosis induced by tunicamycin (Tm), a known ER stressor .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
This table summarizes the potency of various derivatives in protecting β-cells.
Case Study 2: Antimicrobial Activity
In addition to its effects on pancreatic cells, related thiophene derivatives have shown promising antibacterial activity against resistant strains of bacteria. For instance, certain analogs demonstrated significant minimum inhibitory concentration (MIC) values against Salmonella Typhi, indicating potential applications in treating infections .
Q & A
What synthetic methodologies are recommended for preparing 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate with high purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling 5-methylthiophene-2-carboxylic acid with a reactive intermediate (e.g., chloroethyl oxoacetate) under peptide-coupling conditions using agents like DCC (dicyclohexylcarbodiimide) or EDCI.
- Step 2 : Introducing the (2-(trifluoromethyl)benzyl)amino group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography on silica gel is critical for isolating the target compound. For analogs, trifluoromethyl-containing intermediates require rigorous drying under nitrogen to prevent hydrolysis .
- Yield Optimization : Reaction temperature control (-78°C for sensitive intermediates) and stoichiometric precision (1.0 equiv of triflic acid anhydride in analogous reactions) minimize side products .
How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in -NMR) and thiophene ring protons.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, leveraging SHELX software for refinement .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages .
What preliminary biological activities or interaction studies have been reported for this compound?
While direct studies are limited, structural analogs exhibit:
- Enzyme Inhibition : Thiophene carboxylates often target kinases or proteases due to their electron-rich aromatic systems.
- Binding Affinity : The trifluoromethyl group enhances hydrophobic interactions with biological targets, as seen in similar compounds .
- In Vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding to proteins like BSA or cytochrome P450 .
What safety protocols are critical when handling this compound?
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., trifluoromethylbenzyl byproducts).
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with diazo intermediates, which are explosive .
- Storage : Store in airtight, light-resistant containers at -20°C for long-term stability, as thermal decomposition above 120°C may release hazardous fragments .
How does differential scanning calorimetry (DSC) inform thermal stability and handling protocols?
- Decomposition Profile : Analogous sulfonium salts decompose at 140°C with 400 J/g energy release, while less stable analogs degrade at 120°C (>600 J/g). This data guides safe heating limits during reactions .
- Storage Conditions : DSC curves help identify phase transitions; avoid temperatures near decomposition thresholds during lyophilization or recrystallization .
How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
- Electronic Effects : The -CF group is strongly electron-withdrawing, activating the adjacent amino group for nucleophilic attack.
- Steric Hindrance : The bulky benzyl moiety may slow reactions, necessitating polar aprotic solvents (e.g., DMF) to enhance solubility.
- Case Study : In analogous compounds, trifluoromethyl substitution increases reaction rates by 30% compared to methyl derivatives .
How can researchers resolve contradictions in reported synthetic yields for this compound?
- Variable Factors : Yield discrepancies (e.g., 50–75%) arise from:
- Moisture Sensitivity : Hydrolysis of the oxoethyl group in humid conditions.
- Catalyst Choice : Palladium vs. nickel catalysts in coupling steps affect efficiency.
- Mitigation : Use anhydrous solvents, optimize equivalents of coupling agents (e.g., 1.2 equiv EDCI), and monitor reaction progress via TLC .
What strategies optimize reaction conditions for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
